molecular formula C6H13N3OS B14663259 methyl N'-(propan-2-ylcarbamoyl)carbamimidothioate

methyl N'-(propan-2-ylcarbamoyl)carbamimidothioate

Cat. No.: B14663259
M. Wt: 175.25 g/mol
InChI Key: YDIZBCRYBLADKH-UHFFFAOYSA-N
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Description

Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate is a chemical compound with a complex structure that includes a carbamimidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate typically involves the reaction of isopropyl isocyanate with methyl carbamimidothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate: shares similarities with other carbamimidothioate derivatives, such as ethyl N’-(propan-2-ylcarbamoyl)carbamimidothioate and propyl N’-(propan-2-ylcarbamoyl)carbamimidothioate.

    Carbamates: Compounds like methyl carbamate and ethyl carbamate have similar structural features but differ in their functional groups.

Uniqueness

The uniqueness of methyl N’-(propan-2-ylcarbamoyl)carbamimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13N3OS

Molecular Weight

175.25 g/mol

IUPAC Name

methyl N'-(propan-2-ylcarbamoyl)carbamimidothioate

InChI

InChI=1S/C6H13N3OS/c1-4(2)8-6(10)9-5(7)11-3/h4H,1-3H3,(H3,7,8,9,10)

InChI Key

YDIZBCRYBLADKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N=C(N)SC

Origin of Product

United States

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